molecular formula C13H11BrClNO B14148456 2-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide CAS No. 6273-90-1

2-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

Cat. No.: B14148456
CAS No.: 6273-90-1
M. Wt: 312.59 g/mol
InChI Key: WSDXDQTUBWQMSF-UHFFFAOYSA-M
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Description

2-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C14H12BrClNO It is a pyridinium salt that features a chloro substituent on the pyridine ring and a phenylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the reaction of 2-chloropyridine with 2-oxo-2-phenylethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridinium salts.

Scientific Research Applications

2-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other pyridinium salts and related compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
  • 2-Phenylindolizine

Uniqueness

2-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to the presence of the chloro substituent on the pyridine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

CAS No.

6273-90-1

Molecular Formula

C13H11BrClNO

Molecular Weight

312.59 g/mol

IUPAC Name

2-(2-chloropyridin-1-ium-1-yl)-1-phenylethanone;bromide

InChI

InChI=1S/C13H11ClNO.BrH/c14-13-8-4-5-9-15(13)10-12(16)11-6-2-1-3-7-11;/h1-9H,10H2;1H/q+1;/p-1

InChI Key

WSDXDQTUBWQMSF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2Cl.[Br-]

Origin of Product

United States

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